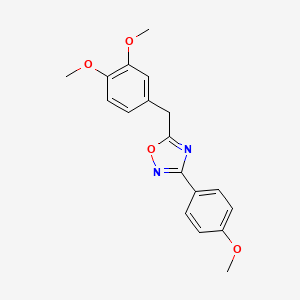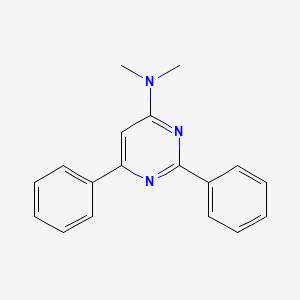![molecular formula C11H11N3O2S B5881519 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and physiological effects:
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, the compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
实验室实验的优点和局限性
One of the main advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide in lab experiments is its diverse biological activities. The compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile tool for researchers. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide in lab experiments is its potential toxicity. The compound has been found to be toxic at high concentrations, and caution should be taken when handling it.
未来方向
There are several future directions for the research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One of the main directions is the development of more potent analogs of the compound. Several analogs of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide have been synthesized and tested for their biological activities, and some have shown promising results. Another direction is the investigation of the compound's mechanism of action. Further studies are needed to fully understand how the compound exerts its biological activities. Additionally, the compound's potential applications in drug discovery and agriculture should be explored. Overall, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide is a promising compound with diverse biological activities, and further research is needed to fully realize its potential.
合成方法
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction yields 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide as a white crystalline solid.
科学研究应用
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound has been tested against several bacterial and fungal strains and has shown promising results. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, studies have shown that 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide can induce apoptosis in cancer cells and inhibit tumor growth.
属性
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9(15)7-17-11-14-13-10(16-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDRHJUJVJOLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)

![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)




![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)